molecular formula C26H27N5OS B429668 4,11-Dibenzyl-5-(2-propan-2-ylidenehydrazinyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one CAS No. 327169-69-7

4,11-Dibenzyl-5-(2-propan-2-ylidenehydrazinyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B429668
CAS No.: 327169-69-7
M. Wt: 457.6g/mol
InChI Key: ORYHJMNKLHJOSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,11-Dibenzyl-5-(2-propan-2-ylidenehydrazinyl)-8-thia-4,6,11-triazatricyclo[74002,7]trideca-1(9),2(7),5-trien-3-one is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,11-Dibenzyl-5-(2-propan-2-ylidenehydrazinyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one typically involves a multi-step process. One common method includes the reaction of a hydrazine derivative with a thioamide under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like toluene at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4,11-Dibenzyl-5-(2-propan-2-ylidenehydrazinyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding hydrazine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

4,11-Dibenzyl-5-(2-propan-2-ylidenehydrazinyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure.

    Materials Science: Application in the synthesis of novel materials with specific electronic properties.

    Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 4,11-Dibenzyl-5-(2-propan-2-ylidenehydrazinyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,11-Dibenzyl-5-(2-propan-2-ylidenehydrazinyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one is unique due to its specific tricyclic structure and the presence of both hydrazine and thioamide functionalities. This combination of features makes it a versatile compound for various applications in scientific research.

Properties

CAS No.

327169-69-7

Molecular Formula

C26H27N5OS

Molecular Weight

457.6g/mol

IUPAC Name

4,11-dibenzyl-5-(2-propan-2-ylidenehydrazinyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

InChI

InChI=1S/C26H27N5OS/c1-18(2)28-29-26-27-24-23(25(32)31(26)16-20-11-7-4-8-12-20)21-13-14-30(17-22(21)33-24)15-19-9-5-3-6-10-19/h3-12H,13-17H2,1-2H3,(H,27,29)

InChI Key

ORYHJMNKLHJOSL-UHFFFAOYSA-N

SMILES

CC(=NNC1=NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C(=O)N1CC5=CC=CC=C5)C

Canonical SMILES

CC(=NNC1=NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C(=O)N1CC5=CC=CC=C5)C

Origin of Product

United States

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